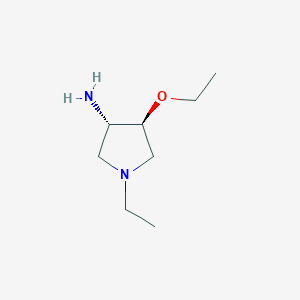
3-Methylfuran-2-carboximidamide hydrochloride
Overview
Description
3-Methylfuran-2-carboximidamide hydrochloride is a chemical compound with the CAS Number: 1198283-45-2 . It has a molecular weight of 160.6 and its IUPAC name is 3-methyl-2-furancarboximidamide hydrochloride . It is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for 3-Methylfuran-2-carboximidamide hydrochloride is 1S/C6H8N2O.ClH/c1-4-2-3-9-5(4)6(7)8;/h2-3H,1H3,(H3,7,8);1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Methylfuran-2-carboximidamide hydrochloride is a powder . It has a molecular weight of 160.6 and is typically stored at 4 degrees Celsius .Scientific Research Applications
Ketamine in Pain Management : Ketamine, known for its role as a general anesthetic and analgesic, has shown potential in acute postoperative pain management through its action on NMDA receptors. Studies suggest its efficacy as an adjunct to other analgesics, indicating a broader scope for chemical compounds in pain relief strategies (Schmid, Sandler, & Katz, 1999).
Statins in COPD Treatment : Research on the use of statins, specifically HMG-CoA reductase inhibitors, in patients with Chronic Obstructive Pulmonary Disease (COPD) has highlighted potential benefits beyond their primary use in cholesterol management. Statins have been associated with reduced COPD exacerbations and improved patient outcomes, suggesting a multifaceted role of chemical compounds in treating respiratory conditions (Janda et al., 2009).
Electrochemical Technology with Haloaluminate Ionic Liquids : The development of electrochemical technologies using haloaluminate room-temperature ionic liquids, such as AlCl3–1-ethyl-3-methylimidazolium chloride, has opened new avenues in electroplating and energy storage. This research underscores the importance of chemical innovations in advancing electrochemical applications (Tsuda, Stafford, & Hussey, 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-methylfuran-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-4-2-3-9-5(4)6(7)8;/h2-3H,1H3,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQCVWXUASFJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylfuran-2-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one](/img/structure/B1419013.png)

![2-[2-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1419016.png)


![1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine](/img/structure/B1419023.png)


![(S)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol](/img/structure/B1419026.png)

![2-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1419030.png)

